

What are the properties of N,N'-bis(3-methoxyphenyl)oxamide?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N'-bis(3-methoxyphenyl)oxamide*

Cat. No.: *B133011*

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In-Depth Technical Guide: N,N'-bis(3-methoxyphenyl)oxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-bis(3-methoxyphenyl)oxamide is a symmetrically substituted oxamide derivative. This document provides a comprehensive overview of its known chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its crystallographic structure. While direct biological activity and specific signaling pathway involvement have not been extensively reported in publicly available literature, the structural motifs present in this compound are found in molecules with a range of biological activities, suggesting potential areas for future investigation.

Chemical and Physical Properties

N,N'-bis(3-methoxyphenyl)oxamide is a white solid at room temperature. Its core structure consists of a central oxamide linker connecting two 3-methoxyphenyl moieties. The presence of amide functionalities and aromatic rings dictates its physicochemical characteristics.

Data Summary

The following table summarizes the key quantitative data for **N,N'-bis(3-methoxyphenyl)oxamide**.

Property	Value	Source
IUPAC Name	N,N'-bis(3-methoxyphenyl)oxamide	PubChem[1]
Synonyms	m-Oxanisidide, N,N'-bis(3-methoxyphenyl)ethanediamide	PubChem[1]
CAS Number	60169-98-4	PubChem[1]
Molecular Formula	C ₁₆ H ₁₆ N ₂ O ₄	PubChem[1]
Molecular Weight	300.31 g/mol	PubChem[1]
Melting Point	471-473 K (198-200 °C)	Acta Cryst. E62, o3434[1]
Appearance	White solid	Inferred from synthesis
Solubility	Soluble in DMSO	Inferred from synthesis
XLogP3	2.3	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	4	PubChem[1]

Spectroscopic and Crystallographic Data

Detailed spectroscopic and crystallographic data are essential for the unambiguous identification and structural elucidation of **N,N'-bis(3-methoxyphenyl)oxamide**.

Crystallographic Data

A single-crystal X-ray diffraction study has been reported for **N,N'-bis(3-methoxyphenyl)oxamide**. The crystal structure has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 618118.[1]

Key crystallographic parameters are summarized below:

Parameter	Value
CCDC Number	618118
Associated DOI	10.1107/S1600536806027802
Crystal System	Monoclinic
Space Group	P2 ₁ /n

Spectroscopic Data

While a comprehensive public database of the full spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for **N,N'-bis(3-methoxyphenyl)oxamide** is not readily available, the PubChem database indicates the availability of a vapor-phase IR spectrum and a ¹³C NMR spectrum. Researchers requiring detailed peak lists and assignments should refer to specialized spectral databases or perform their own analyses.

Experimental Protocols

The following section details the experimental procedure for the synthesis and crystallization of **N,N'-bis(3-methoxyphenyl)oxamide**.

Synthesis of N,N'-bis(3-methoxyphenyl)oxamide

This protocol is based on the reaction of 3-methoxyaniline with oxalyl chloride.

Materials:

- 3-methoxyaniline
- Oxalyl chloride
- Triethylamine (Et₃N)
- Dichloromethane (CH₂Cl₂)

- Dimethyl sulfoxide (DMSO)
- Ethanol

Procedure:

- A solution of 3-methoxyaniline (20 mmol) and triethylamine (20 mmol) in dichloromethane (50 ml) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 273 K (0 °C) in an ice bath.
- To this stirred solution, a solution of oxalyl chloride (10 mmol) in dichloromethane (20 ml) is added dropwise over a period of 30 minutes, ensuring the temperature remains at 273 K.
- After the addition is complete, the reaction mixture is stirred at room temperature for 4 hours.
- The resulting precipitate is collected by vacuum filtration, washed with water, and then with ethanol.
- The crude product is recrystallized from a dimethyl sulfoxide (DMSO)-ethanol mixture to yield the pure **N,N'-bis(3-methoxyphenyl)oxamide** as a white solid.

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray analysis can be obtained by the slow evaporation of a solution of the compound in a DMSO-ethanol mixture at room temperature.

Potential Biological Activity and Signaling Pathways (Hypothetical)

As of the date of this document, there is no specific published research detailing the biological activity or the signaling pathway involvement of **N,N'-bis(3-methoxyphenyl)oxamide**.

However, based on the activities of structurally related compounds, some potential areas of interest for future research can be hypothesized.

- **Antiproliferative Activity:** Many compounds containing N-phenylbenzamide and related motifs have demonstrated antiproliferative activity against various cancer cell lines. The mechanism

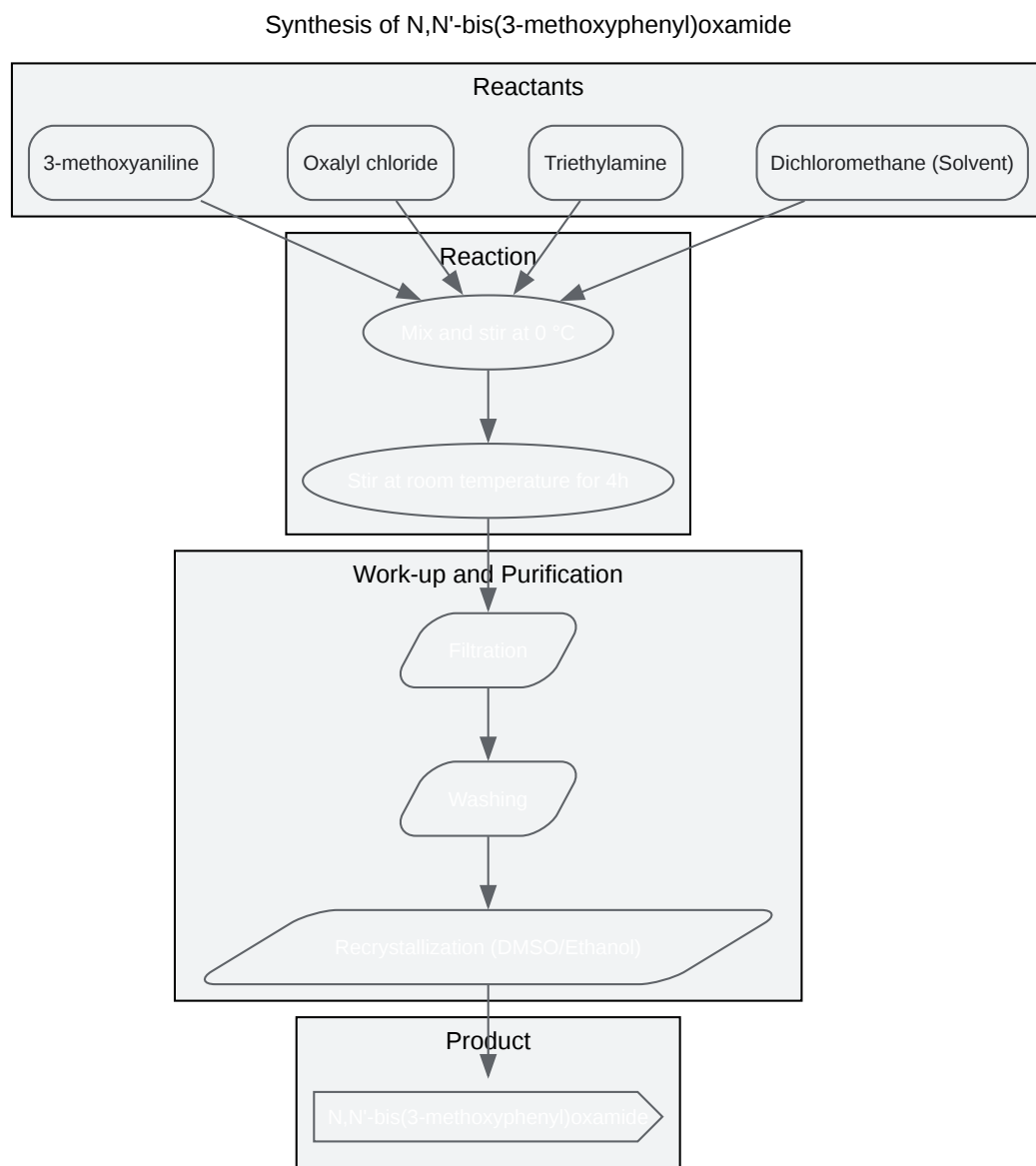
often involves the inhibition of key cellular processes such as tubulin polymerization or the modulation of specific signaling pathways.

- **Enzyme Inhibition:** The oxamide core is a known scaffold in the design of enzyme inhibitors, including inhibitors of kinases and proteases. The methoxy-substituted phenyl rings could provide specific interactions within the binding sites of target enzymes.

It is important to emphasize that these are hypothetical activities based on chemical similarity, and dedicated biological screening is required to determine the actual pharmacological profile of **N,N'-bis(3-methoxyphenyl)oxamide**.

Visualizations

Synthesis Workflow

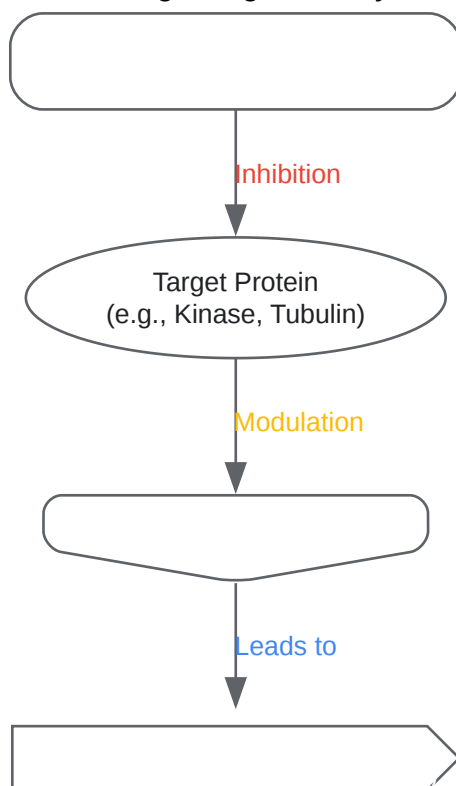


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Caption: Workflow for the synthesis of **N,N'-bis(3-methoxyphenyl)oxamide**.

Hypothetical Signaling Pathway Inhibition

Hypothetical Signaling Pathway Inhibition



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Caption: A potential mechanism of action via target protein inhibition.

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References

- 1. N,N'-bis(3-methoxyphenyl)oxamide | C16H16N2O4 | CID 4367251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What are the properties of N,N'-bis(3-methoxyphenyl)oxamide?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133011#what-are-the-properties-of-n-n-bis-3-methoxyphenyl-oxamide]

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